molecular formula C18H26ClNO2 B2446850 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide CAS No. 1397200-13-3

2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide

Cat. No. B2446850
CAS RN: 1397200-13-3
M. Wt: 323.86
InChI Key: HJKRIXIBPPSBLR-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is commonly referred to as CCMA and is a white crystalline powder. CCMA is a member of the amide class of compounds and is often used as a starting material for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of CCMA is not yet fully understood. However, it is believed to work by modulating various signaling pathways in the body, such as the NF-κB pathway and the MAPK pathway. These pathways are involved in inflammation and cell death, and modulating them may lead to therapeutic effects.
Biochemical and Physiological Effects:
CCMA has been shown to have various biochemical and physiological effects in animal studies. For example, it has been shown to reduce the levels of pro-inflammatory cytokines in the blood, which may contribute to its anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CCMA in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on CCMA. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of CCMA involves the reaction of 4-hydroxy-3-methylbenzoic acid with cyclooctylmethylamine in the presence of chloroacetyl chloride. The resulting product is then purified using various techniques, such as recrystallization and column chromatography.

Scientific Research Applications

CCMA has been studied for its potential therapeutic properties in various areas of scientific research. One study found that CCMA has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that CCMA has neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

2-chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c1-14-11-16(9-10-17(14)21)20(18(22)12-19)13-15-7-5-3-2-4-6-8-15/h9-11,15,21H,2-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKRIXIBPPSBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC2CCCCCCC2)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide

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